Ethanedioic acid, bis(4-formyl-2-methoxyphenyl) ester
CAS No.: 141186-15-4
Cat. No.: VC8175994
Molecular Formula: C18H14O8
Molecular Weight: 358.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 141186-15-4 |
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Molecular Formula | C18H14O8 |
Molecular Weight | 358.3 g/mol |
IUPAC Name | bis(4-formyl-2-methoxyphenyl) oxalate |
Standard InChI | InChI=1S/C18H14O8/c1-23-15-7-11(9-19)3-5-13(15)25-17(21)18(22)26-14-6-4-12(10-20)8-16(14)24-2/h3-10H,1-2H3 |
Standard InChI Key | SHJFTNXRNIIYGW-UHFFFAOYSA-N |
SMILES | COC1=C(C=CC(=C1)C=O)OC(=O)C(=O)OC2=C(C=C(C=C2)C=O)OC |
Canonical SMILES | COC1=C(C=CC(=C1)C=O)OC(=O)C(=O)OC2=C(C=C(C=C2)C=O)OC |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
Ethanedioic acid, bis(4-formyl-2-methoxyphenyl) ester is systematically named according to IUPAC guidelines as bis(4-formyl-2-methoxyphenyl) oxalate. Its structure consists of an oxalate core () esterified with two 4-formyl-2-methoxyphenyl groups. Each phenyl ring contains a methoxy group at the 2-position and a formyl group at the 4-position, contributing to the compound’s polarity and reactivity .
Molecular Formula and Weight
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Molecular Formula:
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Molecular Weight: 358.3 g/mol (calculated from atomic weights).
Spectroscopic and Computational Data
While direct spectroscopic data for this compound is limited in publicly available literature, analogous bis(aryl) oxalates provide insights. For example, bis(4-methylbenzyl) oxalate (PubChem CID 87522) exhibits a molecular weight of 298.3 g/mol and a SMILES string of CC1=CC=C(C=C1)COC(=O)C(=O)OCC2=CC=C(C=C2)C
. By extension, the target compound’s structure can be represented as:
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via esterification of oxalic acid with 4-formyl-2-methoxyphenol. A typical procedure involves:
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Acid-Catalyzed Esterification: Oxalic acid reacts with 4-formyl-2-methoxyphenol in the presence of concentrated sulfuric acid at 60–80°C.
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Purification: The crude product is recrystallized from ethanol or purified via column chromatography .
Reaction Equation:
Industrial Manufacturing
Industrial production may employ continuous-flow reactors to enhance yield and scalability. Key parameters include:
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Temperature Control: 70–90°C to optimize reaction kinetics.
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Catalyst Optimization: Heterogeneous catalysts (e.g., ion-exchange resins) reduce corrosion and waste.
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Automated Purification: Distillation and crystallization systems ensure high purity (>98%) .
Chemical Reactivity and Functional Transformations
Oxidation and Reduction Pathways
The formyl groups () are highly reactive:
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Oxidation: Treatment with in acidic conditions converts formyl groups to carboxylic acids ():
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Reduction: Sodium borohydride () reduces formyl groups to hydroxymethyl ():
Substitution Reactions
The methoxy groups () participate in nucleophilic aromatic substitution under basic conditions. For example, reaction with ammonia yields amino derivatives:
Applications in Scientific Research
Pharmaceutical Intermediates
Bis(4-formyl-2-methoxyphenyl) oxalate serves as a precursor in synthesizing thromboxane A2 inhibitors and antiplatelet agents. Analogous compounds, such as 4,5-bis(4-methoxyphenyl)-2-substituted thiazoles, exhibit cyclooxygenase inhibition and vasodilatory activity .
Key Pharmacological Targets:
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Cyclooxygenase (COX) Inhibition: Reduces prostaglandin synthesis.
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Platelet Aggregation Suppression: IC50 values in the micromolar range .
Materials Science
The compound’s formyl groups enable crosslinking in polymer matrices, enhancing thermal stability. Applications include:
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Epoxy Resins: Improved mechanical strength.
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Coating Materials: Enhanced adhesion and corrosion resistance.
Comparative Analysis with Analogous Compounds
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